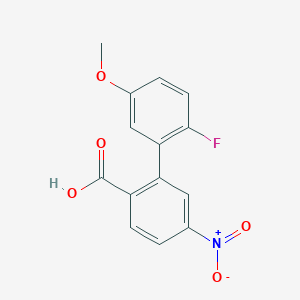
5-Chloro-3-(2-fluoro-5-methoxyphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(2-fluoro-5-methoxyphenyl)benzoic acid (also known as 5-Cl-2-F-5-MeO-PB) is an aromatic acid with a molecular formula of C11H8ClFO3. It is a widely used synthetic organic compound in the field of organic chemistry and is used for a variety of applications. It is a colorless solid with a melting point of 219-220 °C and a boiling point of 300 °C. 5-Cl-2-F-5-MeO-PB is commercially available as a 95% pure substance.
Wissenschaftliche Forschungsanwendungen
5-Cl-2-F-5-MeO-PB is used in a variety of scientific research applications. It is used as an intermediate in the synthesis of other compounds, such as the anti-inflammatory drug ketorolac. It is also used as a reagent in the synthesis of other organic compounds, as well as in the manufacture of pharmaceuticals and other organic products. Additionally, it is used in the synthesis of organic dyes and pigments.
Wirkmechanismus
5-Cl-2-F-5-MeO-PB is an aromatic acid, and it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are hormone-like molecules that are involved in inflammation and pain. By inhibiting COX-2, 5-Cl-2-F-5-MeO-PB is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and pain-relieving effects, 5-Cl-2-F-5-MeO-PB also has a number of other biochemical and physiological effects. It has been shown to act as an antioxidant, which means it can help protect cells from oxidative damage caused by free radicals. It has also been shown to have anti-cancer effects, as it has been shown to inhibit the growth of cancer cells in laboratory studies. Additionally, it has been shown to have anti-microbial effects, as it has been shown to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Cl-2-F-5-MeO-PB in laboratory experiments is that it is commercially available as a 95% pure substance, making it easy to obtain and use. Additionally, it is relatively stable, and can be stored for extended periods of time without significant degradation. One of the limitations of using 5-Cl-2-F-5-MeO-PB in laboratory experiments is that it can be toxic if ingested or inhaled, and should be handled with care.
Zukünftige Richtungen
The potential future directions for 5-Cl-2-F-5-MeO-PB include further research into its anti-inflammatory, anti-cancer, and anti-microbial effects. Additionally, further research into its potential applications in the synthesis of pharmaceuticals and other organic compounds could be conducted. Additionally, research into its potential applications in the development of new dyes and pigments could be conducted. Finally, research into its potential uses in the treatment of various medical conditions could be conducted.
Synthesemethoden
The synthesis of 5-Cl-2-F-5-MeO-PB can be achieved through a series of reactions starting with the reaction of 4-fluoro-2-methoxyphenol with thionyl chloride in a polar solvent. This reaction produces 4-fluoro-2-chloromethoxybenzene, which is then reacted with 5-chlorobenzoic acid in the presence of pyridine to form 5-Cl-2-F-5-MeO-PB.
Eigenschaften
IUPAC Name |
3-chloro-5-(2-fluoro-5-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-11-2-3-13(16)12(7-11)8-4-9(14(17)18)6-10(15)5-8/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBKLKZHTTUGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690143 |
Source


|
| Record name | 5-Chloro-2'-fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261932-67-5 |
Source


|
| Record name | 5-Chloro-2'-fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














